molecular formula C15H14Cl2N2O B2855213 2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide CAS No. 380626-09-5

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2855213
CAS No.: 380626-09-5
M. Wt: 309.19
InChI Key: DNAGZCHFYMPFJQ-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H14Cl2N2O and its molecular weight is 309.19. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide derivatives have been explored for their potential antimicrobial properties. A study involving the synthesis and antimicrobial activity evaluation of new diphenylamine derivatives, including this compound, demonstrated significant antimicrobial and antifungal activities. This suggests that compounds related to this compound can be potent antimicrobial and antifungal agents, which could be beneficial in developing new treatments for infections (Kumar & Mishra, 2015).

Neuroprotective Effects

Compounds structurally similar to this compound, such as novel anilidoquinoline derivatives, have shown significant antiviral and neuroprotective effects, particularly against Japanese encephalitis. These compounds have been evaluated for their therapeutic efficacy in treating this condition, demonstrating significant decreases in viral load and an increase in survival rates in infected models. This indicates the potential neuroprotective applications of this compound and its derivatives in viral encephalitis treatment (Ghosh et al., 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, which share a similar core structure with this compound, revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds have shown good light harvesting efficiency (LHE) and favorable free energy for electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with cyclooxygenase 1 (COX1) suggest potential therapeutic applications through binding interactions (Mary et al., 2020).

Properties

IUPAC Name

2-(benzylamino)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(8-14(13)17)19-15(20)10-18-9-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAGZCHFYMPFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.